Benzenamine, 2,6-diethyl-N-(phenylmethylene)-
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Overview
Description
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- is an organic compound with the molecular formula C17H19N It is a derivative of benzenamine (aniline) where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by ethyl groups, and the nitrogen atom is bonded to a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- typically involves the reaction of 2,6-diethylaniline with benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond between the nitrogen atom of the aniline derivative and the carbonyl group of benzaldehyde. Commonly used acids include hydrochloric acid or sulfuric acid, while bases such as sodium hydroxide or potassium hydroxide can also be employed.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the ethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: The corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,6-diethyl-: Lacks the phenylmethylene group, resulting in different reactivity and applications.
Benzenamine, N-(phenylmethylene)-: Lacks the ethyl groups, which can influence its chemical properties and reactivity.
Uniqueness
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- is unique due to the presence of both ethyl groups and the phenylmethylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79937-92-1 |
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Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C17H19N/c1-3-15-11-8-12-16(4-2)17(15)18-13-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
MITCTHODAQDVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
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